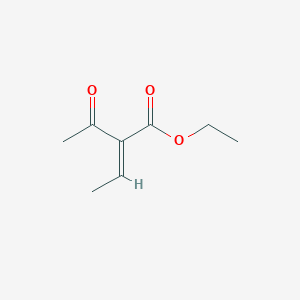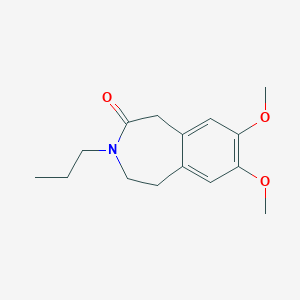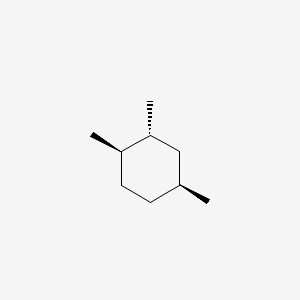
(1R,2R,4S)-1,2,4-trimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,4S)-1,2,4-trimethylcyclohexane is a stereoisomer of trimethylcyclohexane, a cycloalkane with three methyl groups attached to a cyclohexane ring. This compound is notable for its specific spatial arrangement of the methyl groups, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-1,2,4-trimethylcyclohexane can be achieved through several methods. One common approach involves the stereoselective hydrogenation of a precursor compound, such as a trimethyl-substituted cyclohexene. The reaction typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the desired stereoisomer.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,4S)-1,2,4-trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate any unsaturated bonds present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(1R,2R,4S)-1,2,4-trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2R,4S)-1,2,4-trimethylcyclohexane depends on its specific application. In chemical reactions, its reactivity is influenced by the spatial arrangement of the methyl groups, which can affect the accessibility of reactive sites on the cyclohexane ring. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, are determined by its three-dimensional structure.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S,4R)-1,2,4-trimethylcyclohexane: An enantiomer with a different spatial arrangement of methyl groups.
(1R,2R,4R)-1,2,4-trimethylcyclohexane: A diastereomer with a different configuration at one of the chiral centers.
(1S,2S,4S)-1,2,4-trimethylcyclohexane: Another diastereomer with a different configuration at all chiral centers.
Uniqueness
(1R,2R,4S)-1,2,4-trimethylcyclohexane is unique due to its specific stereochemistry, which can result in distinct chemical and physical properties compared to its enantiomers and diastereomers. This uniqueness makes it valuable for studying stereochemical effects in various chemical and biological processes.
Propiedades
Fórmula molecular |
C9H18 |
|---|---|
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
(1R,2R,4S)-1,2,4-trimethylcyclohexane |
InChI |
InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 |
Clave InChI |
VCJPCEVERINRSG-DJLDLDEBSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]([C@@H](C1)C)C |
SMILES canónico |
CC1CCC(C(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


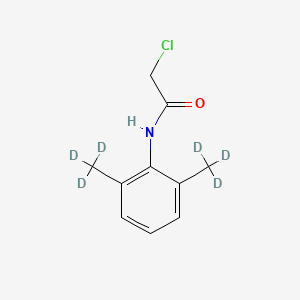
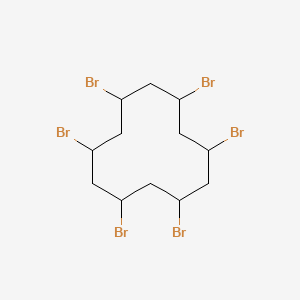

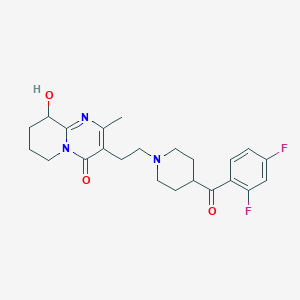

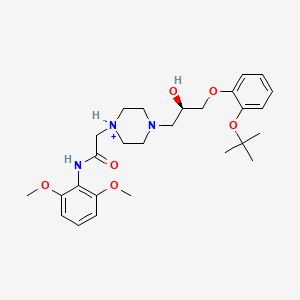

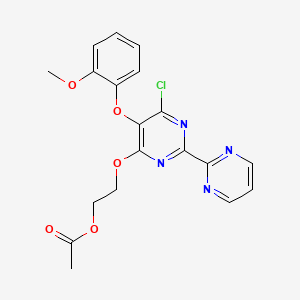
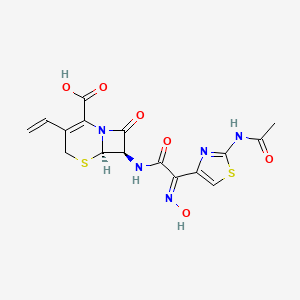

![3-[3-(3-aminobenzyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13849649.png)

